

Commercial Sourcing and Technical Guide: 3-Ethoxy-5-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 3-Ethoxy-5-fluorophenylboronic acid

Cat. No.: B591658

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For researchers, scientists, and drug development professionals, **3-Ethoxy-5-fluorophenylboronic acid** (CAS No. 850589-53-6) is a valuable substituted phenylboronic acid building block. Its unique electronic and steric properties make it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules in medicinal chemistry and materials science.^[1]

Commercial Availability

A range of chemical suppliers offer **3-Ethoxy-5-fluorophenylboronic acid**, with purity levels typically suitable for research and development purposes. Pricing and available quantities vary between suppliers.

Supplier	Purity	Available Quantities	Price (USD)	CAS Number
Chem-Impex	97-105% (by titration)	200 mg	\$98.65	850589-53-6
Sigma-Aldrich	≥98%	Inquire for pricing	Inquire for pricing	850589-53-6
Simagchem Corporation	99%	Bulk (inquire for quantities)	Inquire for pricing	850589-53-6
Frontier Specialty Chemicals	High Purity	Inquire for pricing	Inquire for pricing	Not explicitly listed, but similar compounds are available
BLDpharm	98%	Inquire for pricing	Inquire for pricing	855230-61-4 (Isomer)
2a biotech	96%+	Inquire for pricing	Inquire for pricing	850589-53-6
Echemi (Hangzhou zhongqi chem co.,Ltd)	Industrial Grade, Pharma Grade	Inquire for pricing	Inquire for pricing	1256345-87-5 (Related Compound)

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₀ BFO ₃
Molecular Weight	183.97 g/mol
Appearance	White to off-white crystalline powder[1]
Melting Point	158 °C (lit.)[1]
Storage	Store at room temperature[1]

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

A general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[\[2\]](#)[\[3\]](#)

Materials:

- 1-Bromo-3-ethoxy-5-fluorobenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
- Triisopropyl borate or Trimethyl borate
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
- Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

- Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-ethoxy-5-fluorobenzene in anhydrous THF.
 - For Grignard: Add magnesium turnings and initiate the reaction (a crystal of iodine may be used).
 - For Organolithium: Cool the solution to -78 °C and slowly add a solution of n-butyllithium in hexanes.
- Borylation: After the formation of the organometallic reagent is complete, cool the reaction mixture (typically to -78 °C) and slowly add a solution of trialkyl borate in anhydrous THF.

- Hydrolysis: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Ethoxy-5-fluorophenylboronic acid**.

Purification by Recrystallization

Arylboronic acids are often purified by recrystallization to remove inorganic salts and byproducts.

Materials:

- Crude **3-Ethoxy-5-fluorophenylboronic acid**
- Recrystallization solvent (e.g., hot water, ethanol, or a mixture of solvents like ethyl acetate/hexanes)[4]

Procedure:

- Dissolve the crude boronic acid in a minimal amount of the hot recrystallization solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Quality Control

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. Boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can complicate NMR spectra.^[5] Running the NMR in a solvent like DMSO-d₆ or methanol-d₄ can help to break up these oligomers and provide a clearer spectrum.^[5]

Sample Preparation:

- Dissolve a small amount of the purified **3-Ethoxy-5-fluorophenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
- The characteristic aromatic and ethoxy signals should be present and integrated correctly. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

2. High-Performance Liquid Chromatography (HPLC):

RP-HPLC is a powerful technique for determining the purity of boronic acids and detecting any impurities.

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Stationary Phase: A C18 column is commonly used. Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm). Sample Preparation: Prepare a standard solution of the boronic acid in the mobile phase at a known concentration.

Application in Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Materials:

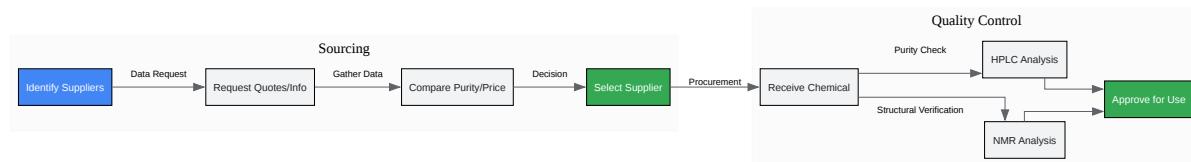
- **3-Ethoxy-5-fluorophenylboronic acid**

- An aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3)
- Solvent (e.g., toluene, dioxane, DMF, often with water)

General Procedure:

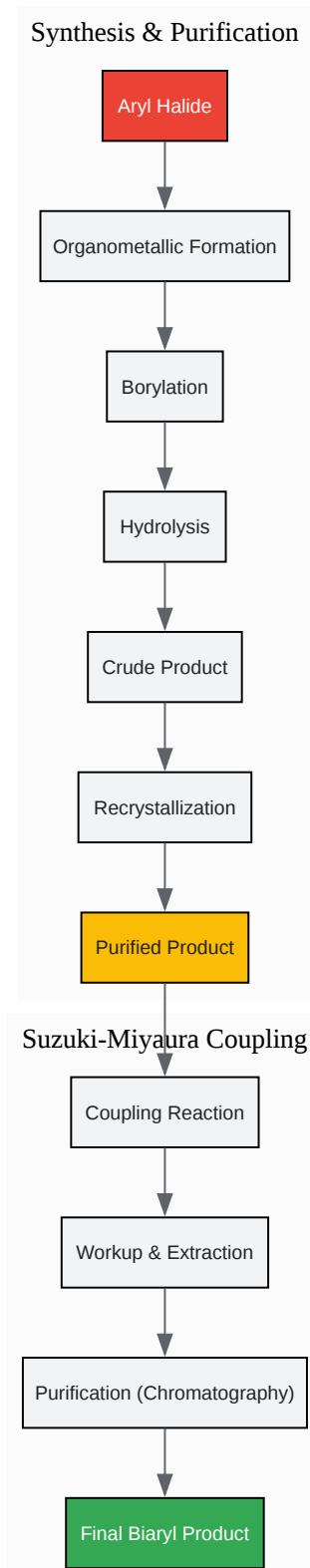
- In a reaction vessel, combine the aryl halide, **3-Ethoxy-5-fluorophenylboronic acid** (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- Add the solvent(s) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
- Heat the reaction mixture to the desired temperature (often between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers, dry, and concentrate.
- Purify the crude product by column chromatography on silica gel.

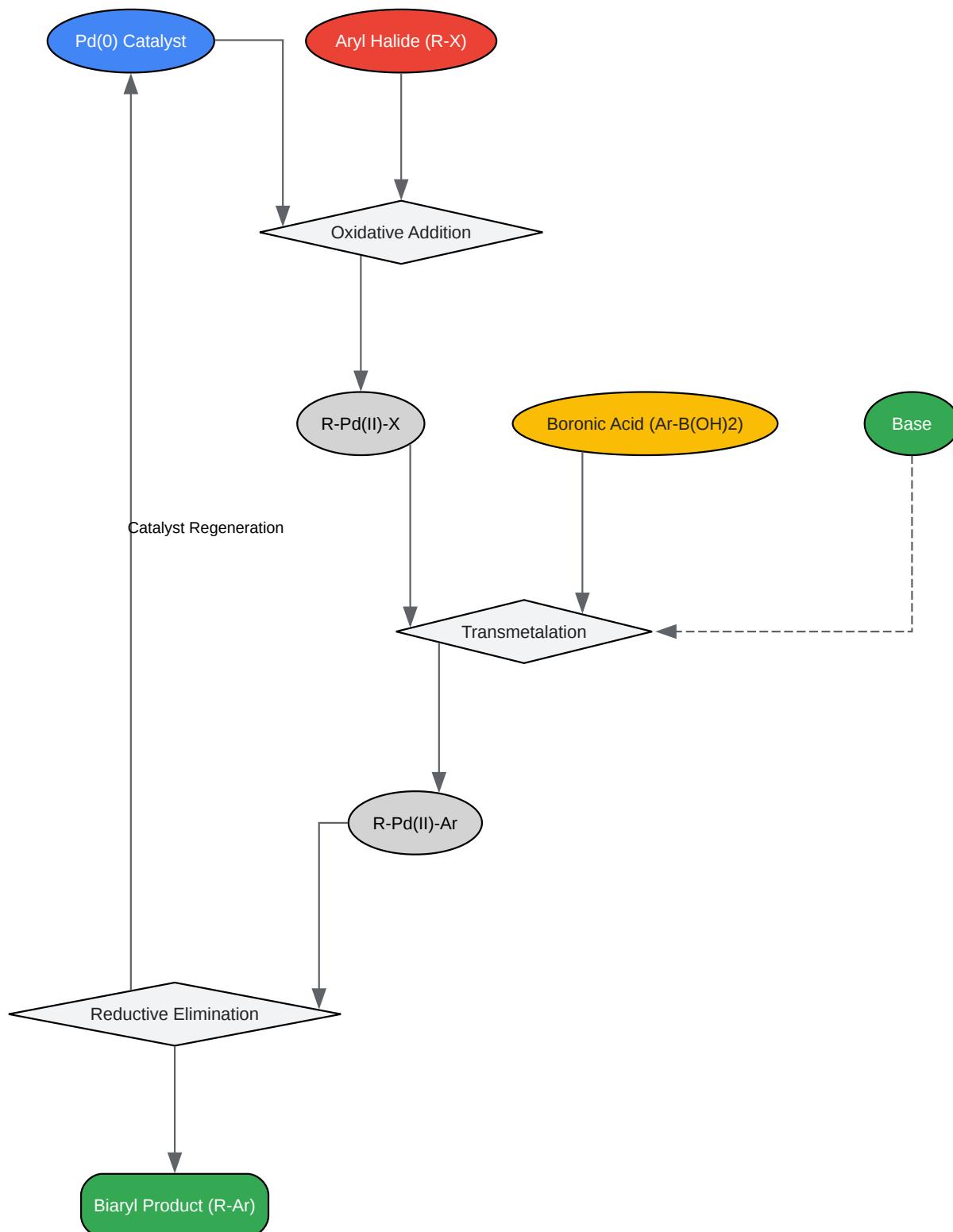
Visualized Workflows



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Caption: Sourcing and Quality Control Workflow for **3-Ethoxy-5-fluorophenylboronic acid**.



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